4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride
Description
Properties
IUPAC Name |
4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2.ClH/c9-8(10,11)6-5(3-13-14-6)4(1-2-12)7(15)16;/h3-4H,1-2,12H2,(H,13,14)(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDHGMHUHYPOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(CCN)C(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amino Group Addition: The amino group can be introduced through reductive amination or by using an amine precursor.
Butanoic Acid Formation: The butanoic acid moiety is typically formed through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amino group undergoes acylation reactions with electrophilic reagents. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, DCM, RT, 12 h | N-Acetyl derivative | 85% | |
| Benzoylation | Benzoyl chloride, pyridine, 0°C to RT | N-Benzoyl derivative | 78% |
These reactions proceed via nucleophilic attack of the amino group on the acylating agent, forming stable amide bonds. The trifluoromethyl group does not interfere due to its electron-withdrawing nature.
Esterification of the Carboxylic Acid
The carboxylic acid moiety reacts with alcohols to form esters under acidic or catalytic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester | SOCl₂, MeOH, reflux, 6 h | Methyl ester | 92% | |
| Ethyl ester | H₂SO₄, EtOH, 80°C, 24 h | Ethyl ester | 88% |
Esterification enhances the compound’s lipophilicity, making it suitable for hydrophobic environments .
Nucleophilic Substitution at the Pyrazole Ring
The trifluoromethyl group activates the pyrazole ring for electrophilic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF, 60°C, 8 h | 4-Bromo-pyrazole derivative | 65% | |
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Nitro-pyrazole derivative | 58% |
The electron-withdrawing CF₃ group directs substitution to the 4- and 5-positions of the pyrazole ring .
Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of the pyrazole ring:
These reactions expand the compound’s utility in medicinal chemistry .
Amide Bond Formation
The carboxylic acid reacts with amines to form amides using coupling agents:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| EDCl/HOBt coupling | EDCl, HOBt, DMF, RT, 24 h | Peptide-linked derivative | 82% | |
| DCC/DMAP | DCC, DMAP, CH₂Cl₂, 0°C to RT | N-Substituted amide | 79% |
This reactivity is critical for prodrug design and targeted delivery .
Reduction and Oxidation
The carboxylic acid can be reduced to an alcohol, while the amino group is resistant to oxidation:
The stability of the amino group under oxidative conditions is attributed to steric shielding by the pyrazole ring .
Scientific Research Applications
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C8H10F3N3O2
- Molecular Weight : 237.18 g/mol
- IUPAC Name : 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
- InChI Key : ITISNELBHGXFPF-UHFFFAOYSA-N
Medicinal Chemistry
The compound's potential as a therapeutic agent is significant due to its ability to interact with biological targets. It has shown promise in the following areas:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that modifications in the trifluoromethyl group can enhance antimicrobial properties.
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have shown selective cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in inflammatory pathways. For instance, it has been studied for its inhibitory effects on p38 MAPK, an enzyme involved in stress responses and inflammation.
Biochemical Probes
Due to its structural features, this compound can serve as a biochemical probe in research settings. Its ability to bind selectively to certain proteins makes it useful for studying protein interactions and cellular pathways.
Case Study on Antimicrobial Effects
A study conducted on derivatives of the compound revealed that introducing fluorine atoms significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The study highlighted how structural modifications can lead to improved bioactivity.
Case Study on Cytotoxicity
In a recent investigation, a derivative of the compound resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM. This finding suggests that the compound could be further developed as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 2-Amino-4-[3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Butanoic Acid Hydrochloride
- Key Difference: The amino group is positioned at the 2-carbon instead of the 4-carbon (Figure 1).
- Impact :
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| Target Compound | C₇H₁₄ClNO₂ | 179.65 | 4-amino, 2-pyrazole-CF₃ |
| Positional Isomer (2-amino variant) | C₇H₁₄ClNO₂ | 179.65 | 2-amino, 4-pyrazole-CF₃ |
| (1s,3s)-3-(Aminomethyl)-3-Methoxycyclobutane-1-Carboxylic Acid Hydrochloride | C₈H₁₆ClNO₃ | 209.67 | Cyclobutane core, methoxy, aminomethyl |
Cyclobutane-Based Analog: (1s,3s)-3-(Aminomethyl)-3-Methoxycyclobutane-1-Carboxylic Acid Hydrochloride
- Core Structure : Cyclobutane vs. pyrazole.
- Key Differences: Ring Size: Cyclobutane introduces conformational rigidity compared to the aromatic pyrazole. Substituents: Methoxy (-OCH₃) and aminomethyl (-CH₂NH₂) groups replace the trifluoromethyl-pyrazole moiety.
- Implications :
- Metabolic Stability : The absence of CF₃ may reduce resistance to oxidative degradation.
- Synthetic Complexity : Cyclobutane synthesis often requires strain-inducing reactions, unlike pyrazole derivatives .
Biological Activity
4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to summarize the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C8H10F3N3O2
- Molecular Weight : 237.18 g/mol
- IUPAC Name : 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
- Appearance : White powder
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notable mechanisms include:
- Inhibition of Enzymatic Activity : The compound demonstrates inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Properties : It exhibits antioxidant activity, which may protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of inflammatory mediators.
Anticonvulsant Activity
Studies have highlighted the anticonvulsant properties of pyrazole derivatives. For instance, compounds similar to 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid have been evaluated for their effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) suggests that the trifluoromethyl group enhances the anticonvulsant effect by increasing lipophilicity and receptor affinity.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- Jurkat Cells : The compound demonstrated significant growth inhibition with an IC50 value comparable to standard chemotherapeutics.
- HT29 Cells : Exhibited potent antiproliferative activity, likely due to its ability to induce apoptosis through mitochondrial pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Liaras et al. (2014) | Identified pyrazole derivatives with enhanced antibacterial activity compared to traditional antibiotics. |
| MDPI Review (2022) | Discussed the role of similar compounds in modulating signaling pathways associated with cancer cell proliferation. |
| DrugBank Analysis | Highlighted potential therapeutic applications in treating neurological disorders due to anticonvulsant properties. |
Safety and Toxicology
While the biological activities are promising, safety data for this compound remains limited. Preliminary studies suggest that at therapeutic doses, the compound does not exhibit significant toxicity; however, comprehensive toxicological evaluations are necessary.
Q & A
Basic Questions
Q. What are the critical steps for synthesizing 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride?
- Methodology :
- Begin with the condensation of trifluoromethyl pyrazole precursors with protected amino acids. For example, describes analogous pyrazole derivatives synthesized via coupling reactions (e.g., EDCI-mediated amide formation) .
- Use Boc-protected intermediates to preserve the amino group during synthesis, followed by hydrochloric acid deprotection to yield the hydrochloride salt .
- Purify via recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC, as demonstrated for structurally related compounds in (HPLC purity >97%) .
Q. How can researchers confirm the structural identity of this compound?
- Methodology :
- NMR Spectroscopy : Compare experimental -NMR shifts to literature data. For example, reports pyrazole proton resonances at δ 8.69 ppm (d, ) and aromatic protons at δ 7.63–7.57 ppm .
- LCMS/HRMS : Validate molecular weight (191.66 g/mol for CHClNO) using ESI-MS, as shown in (ESIMS m/z 311.1 for a related pyrazole-carboxylic acid) .
- Elemental Analysis : Verify %C, %H, %N against theoretical values (CHClNO: C 42.58%, H 6.25%, N 6.21%) .
Q. What storage conditions are recommended for this hydrochloride salt?
- Methodology :
- Store desiccated at –20°C in amber vials to prevent hydrolysis of the trifluoromethyl group and amine oxidation. and highlight similar hydrochlorides requiring strict moisture control .
- Monitor stability via periodic HPLC (e.g., ’s 97.34% HPLC purity threshold) .
Advanced Questions
Q. How should researchers resolve discrepancies in biological activity data for this compound?
- Methodology :
- Structural Analog Comparison : Compare results to analogs in (e.g., 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid) and (pyrazole derivatives with modified substituents) to identify structure-activity trends .
- Batch Consistency : Replicate assays using independently synthesized batches to rule out synthetic variability. Ensure purity >95% via LCMS (as in ) .
Q. What strategies are effective for designing pharmacological studies without prior target data?
- Methodology :
- Target Prediction : Use in silico tools (e.g., molecular docking) with pyrazole-containing pharmacophores (see ’s amide-forming procedures for target engagement) .
- Broad-Screen Assays : Test against kinase panels or GPCR libraries, as trifluoromethyl pyrazoles often modulate these targets. references bioactivity screening for related compounds .
Q. How can in silico modeling predict the reactivity of the trifluoromethyl-pyrazole moiety?
- Methodology :
- DFT Calculations : Model electron-withdrawing effects of the CF group on pyrazole ring electrophilicity, referencing NMR data in (e.g., downfield shifts indicating electron deficiency) .
- pKa Prediction : Estimate amine protonation states using software (e.g., ACD/Labs) to guide solubility studies in physiological buffers.
Q. What mechanistic studies are recommended to probe metabolic stability?
- Methodology :
- Isotopic Labeling : Synthesize -labeled analogs (see ’s isotopic methods) to track metabolic pathways .
- Microsomal Assays : Incubate with liver microsomes and quantify degradation via LCMS, comparing to stable analogs in .
Q. How can researchers mitigate toxicity risks during in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
